Lauryldiethanolamine octylphosphate

Description

Contextualization of Organophosphate Compounds in Contemporary Chemistry

Organophosphorus chemistry, the study of the synthesis and properties of organic compounds containing phosphorus, is a cornerstone of modern chemical research and industry. scilit.com These compounds are defined by the presence of phosphorus, often in the pentavalent state (P(V)), bonded to organic groups. scilit.comgoogle.com The versatility of phosphorus allows for a wide range of structures, from simple phosphate (B84403) esters to more complex phosphonates and phosphinates. globalauthorid.com

Historically, the systematic study of organophosphates began in the 19th century with the esterification of phosphoric acid and ethanol (B145695). google.com Today, their applications are diverse and impactful. They are integral to the manufacturing of flame retardants, plasticizers, hydraulic fluids, and surfactants. globalauthorid.com In industrial and environmental chemistry, the term "organophosphate" broadly includes any organic compound with a phosphate group, not necessarily requiring a direct phosphorus-carbon bond. scilit.com This diverse chemical family is synthesized through various methods, including the alcoholysis of phosphorus oxychloride and the esterification of phosphoric acid. globalauthorid.com The continuous development of novel synthetic routes and catalysts remains a key focus for chemists, aiming for greater efficiency, cost-effectiveness, and environmental consideration. researchgate.net

Significance of Lauryldiethanolamine Octylphosphate as a Chemical Entity for Academic Investigation

This compound has emerged as a compound of interest primarily in applied and industrial chemical research rather than in fundamental academic studies. Its significance is derived from the combined properties of its two constituent parts: lauryldiethanolamine and octyl phosphate. The investigation of this complex is often driven by its potential utility as a performance-enhancing additive in complex formulations.

Recent academic research has highlighted the role of lauryldiethanolamine as an effective flotation collector in mineral processing. researchgate.netglobalauthorid.com Studies investigate its adsorption mechanisms on mineral surfaces, demonstrating its potential for separating valuable minerals from gangue materials. researchgate.net This focus establishes the academic relevance of the amine component as a potent surfactant and surface-active agent.

The full complex, this compound, is cited within patent literature as a component in advanced lubricant and grease formulations. google.comepo.org In these contexts, it is investigated for its potential role as a friction modifier, anti-wear additive, or rust inhibitor, often as an amine salt of a phosphate ester. epo.org Research in this area seeks to develop lubricating compositions with improved properties, such as enhanced high-temperature performance or better air release characteristics. google.com The academic investigation into this specific chemical entity is therefore closely tied to its practical applications in materials science and industrial formulation, where the synergy between the amine and the organophosphate offers unique functional properties worthy of study.

Structural Basis as a Complex of Lauryldiethanolamine and Octyl Dihydrogen Phosphate

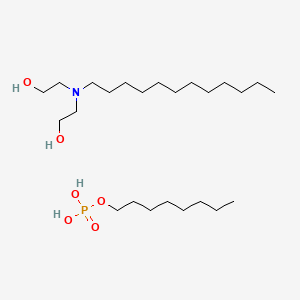

This compound is not a single covalently bonded molecule but is chemically defined as a complex or salt formed from two distinct chemical entities: Lauryldiethanolamine and Octyl Dihydrogen Phosphate (also known as monooctyl phosphate). nih.gov The IUPAC name for the compound is 2-[dodecyl(2-hydroxyethyl)amino]ethanol;octyl dihydrogen phosphate, which clearly indicates the two-component nature of the substance. nih.gov

Below are the properties of the constituent components and the resulting complex.

Table 1: Physicochemical Properties of this compound and its Components

| Property | This compound (Complex) | Lauryldiethanolamine (Amine Component) | Octyl Dihydrogen Phosphate (Phosphate Component) |

|---|---|---|---|

| CAS Number | 125091-04-5 nih.gov | 1541-67-9 biosynth.com | 7057-81-0 |

| Molecular Formula | C₂₄H₅₄NO₆P nih.gov | C₁₆H₃₅NO₂ biosynth.com | C₈H₁₉O₄P nih.gov |

| Molecular Weight | 483.7 g/mol nih.gov | 273.46 g/mol biosynth.com | 210.21 g/mol nih.gov |

| IUPAC Name | 2-[dodecyl(2-hydroxyethyl)amino]ethanol;octyl dihydrogen phosphate nih.gov | 2-(dodecyl(2-hydroxyethyl)amino)ethan-1-ol | octyl dihydrogen phosphate |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lauryldiethanolamine |

| Octyl Dihydrogen Phosphate |

| Monooctyl phosphate |

Properties

CAS No. |

125091-04-5 |

|---|---|

Molecular Formula |

C24H54NO6P |

Molecular Weight |

483.7 g/mol |

IUPAC Name |

2-[dodecyl(2-hydroxyethyl)amino]ethanol;octyl dihydrogen phosphate |

InChI |

InChI=1S/C16H35NO2.C8H19O4P/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;1-2-3-4-5-6-7-8-12-13(9,10)11/h18-19H,2-16H2,1H3;2-8H2,1H3,(H2,9,10,11) |

InChI Key |

YFWQPSUBPWTQGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCOP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics of Lauryldiethanolamine Octylphosphate

Established Synthetic Routes and Reaction Optimizations

The primary established route for producing Lauryldiethanolamine octylphosphate is the reaction between its two key precursors: Lauryldiethanolamine and Monooctyl Phosphate (B84403). nih.govnih.gov The synthesis is, therefore, best understood by first examining the production of these intermediates.

Esterification Pathways and Reaction Conditions

Phosphate esters are generally produced by reacting a hydroxyl-containing compound, in this case, 1-octanol (B28484), with a phosphorylating agent. shreechem.in Common phosphorylating agents include phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA). shreechem.in The reaction with P₂O₅ can be controlled to produce a mixture of mono- and di-esters. By manipulating the molar ratio of the alcohol to P₂O₅ and the reaction conditions, the relative amounts of monoester and diester can be adjusted. researchgate.net For instance, a molar ratio of 2:1:1 for fatty alcohol, P₂O₅, and water is often chosen to favor the formation of the monoester. nih.gov

The reaction between the final precursors, Lauryldiethanolamine and monooctyl phosphate (or a related hydrocarbyl phosphite), to form the amine salt is typically conducted at elevated temperatures, generally in the range of 60°C to 100°C. google.com The process for analogous amine phosphate salts involves heating a triaryl phosphate and an aliphatic amine at temperatures between 100°C and 200°C for a period ranging from 30 minutes to 30 hours. google.com

Table 1: Reaction Conditions for Phosphate Ester and Amine Salt Synthesis

| Reaction Stage | Reactants | Key Conditions | Product |

|---|---|---|---|

| Precursor Synthesis | 1-Octanol + Phosphorus Pentoxide | Molar Ratio (Alcohol:P₂O₅) ≈ 2:1, Temperature: 80°C, Time: 4h | Monooctyl Phosphate & Didodecyl Phosphate mix |

| Precursor Synthesis | 1-Bromododecane (B92323) + Diethanolamine (B148213) | Reflux (82°C), 12 hours, Acetonitrile (B52724) solvent, K₂CO₃/KI catalysts | Lauryldiethanolamine |

| Final Product | Monooctyl Phosphate + Lauryldiethanolamine | Temperature: 60-100°C | This compound |

Investigation of Precursor Compounds in Synthesis (e.g., Lauryldiethanolamine, Monooctyl Phosphate)

Lauryldiethanolamine: This tertiary amine is a critical precursor. nih.gov Its synthesis has evolved from traditional methods to more refined processes. An early, common method involves the nucleophilic substitution reaction between 1-bromododecane and diethanolamine, often carried out under alkaline conditions. To improve reaction efficiency, this alkylation is typically conducted in a polar aprotic solvent like acetonitrile, using catalysts such as potassium carbonate (K₂CO₃) to neutralize the HBr byproduct and potassium iodide (KI) as a phase-transfer catalyst. The reaction is generally run under reflux at approximately 82°C for about 12 hours. Another significant route is the reaction of lauryl amine with ethylene (B1197577) oxide under controlled conditions.

Monooctyl Phosphate: This is the acidic precursor that provides the phosphate functional group. nih.gov It is an alkyl phosphoric acid synthesized via the esterification of an alcohol. acs.org The direct reaction of 1-octanol with phosphoric anhydride (B1165640) (P₂O₅) is a common industrial method. nih.gov The process often involves a subsequent hydrolysis step to yield the final mixture of mono- and di-alkyl phosphates. researchgate.net Research has shown that using a dispersant, such as mineral oil, for the hygroscopic P₂O₅ powder can prevent aggregation and lead to a more controlled reaction. researchgate.net Optimal conditions for this phosphorylation have been reported as a 2.0 mole ratio of lauryl alcohol to P₂O₅ at 80°C for 4 hours, followed by hydrolysis at 70°C for 2 hours. researchgate.net

Exploration of Novel Synthetic Strategies for this compound and its Analogues

Research into the synthesis of surfactants like this compound is increasingly focused on improving sustainability, efficiency, and catalytic performance.

Development of Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are being applied to surfactant synthesis to reduce environmental impact. nih.govijstr.org This includes using bio-based starting materials, employing safer solvents, and designing more energy-efficient processes. mdpi.com For this compound and its analogues, green approaches can be implemented at various stages:

Bio-based Precursors: Utilizing fatty acids and alcohols derived from renewable vegetable sources like coconut or palm kernel oil to produce the lauryl and octyl chains. acs.org

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, 2-MeTHF, or ionic liquids, or moving towards solvent-free conditions. mdpi.com The use of water is particularly attractive as it is inexpensive and non-toxic. mdpi.com

Catalysis: Developing and using more efficient and recyclable catalysts. Biocatalytic methods, such as using immobilized lipases (e.g., Novozym 435), have been successfully employed for the solvent-free synthesis of the N-Lauryldiethanolamine precursor, achieving high yields (>95%) at moderate temperatures (50–70°C).

Energy Efficiency: Utilizing methods like microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and energy consumption compared to conventional heating. ijstr.org

Mechanistic Studies of Reaction Pathways

The synthesis of this compound involves several distinct reaction mechanisms.

Lauryldiethanolamine Formation: The synthesis of the amine precursor via the reaction of 1-bromododecane with diethanolamine proceeds through a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of diethanolamine acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromododecane, leading to the displacement of the bromide ion.

Monooctyl Phosphate Formation: The reaction of an alcohol with a phosphorylating agent like P₂O₅ is a complex esterification. It involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of the anhydride. This is followed by a series of steps that can lead to both mono- and di-esters.

Amine Phosphate Salt Formation: The final step is an acid-base neutralization . The acidic proton of the monooctyl phosphate group is transferred to the basic tertiary nitrogen atom of Lauryldiethanolamine. unpchemicals.comgoogle.com This forms an ionic bond, resulting in the final salt structure. Mechanistic studies on the formation of related zinc phosphate salts support the concept of the phosphate acting as a counterion for a cation (in this case, the protonated amine), which is formed by the quench of the acidic proton of the phosphoric acid by the base. acs.org

Research on Industrial Synthetic Implications and Scale-Up Methodologies

The industrial production of this compound and similar surfactants focuses on cost-effectiveness, consistency, and purity. The synthesis of phosphate esters is a well-established industrial process, with manufacturers offering a range of products based on different alcohols and phosphating agents. shreechem.insabo.com

For scale-up, batch reactors are common, but there is a move towards continuous flow reactors to optimize yield and purity. Key considerations for industrial synthesis include:

Raw Material Purity: The purity of the starting materials, such as the fatty alcohol and amine, directly impacts the final product's quality and the level of byproducts.

Process Control: Precise control over reaction parameters like temperature, pressure, and stoichiometry is crucial. For phosphate ester synthesis, titration curves are often used to characterize the final product, providing information on the monoester/diester ratio, free phosphoric acid, and unreacted alcohol. shreechem.in

Purification: After the reaction, the product mixture often requires purification. For the Lauryldiethanolamine precursor, techniques like distillation and chromatography may be employed. For the final amine phosphate salt, solvent extraction methods have been developed to remove nonionic impurities, such as unreacted alcohol, from the salt product. google.com This is particularly important as the surfactant properties of the product can lead to challenging emulsification during extraction.

Advanced Spectroscopic and Analytical Characterization of Lauryldiethanolamine Octylphosphate in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. For Lauryldiethanolamine octylphosphate, ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon atoms, respectively. The chemical shifts would indicate the electronic environment of each nucleus, while spin-spin coupling in ¹H NMR would reveal connectivity between neighboring protons.

Further analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assembling the complete structural puzzle. COSY would establish proton-proton correlations, and HSQC would link protons to their directly attached carbon atoms. The purity of a sample can also be assessed by the absence of extraneous peaks that would indicate impurities.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis and Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information helps in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The fragmentation of this compound under mass spectrometry would likely involve cleavage at the ester linkage and the C-N bonds of the diethanolamine (B148213) moiety. The resulting fragment ions would be characteristic of the lauryl, octyl, and diethanolamine components, allowing for confident identification of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which may have limited volatility, derivatization might be necessary to convert it into a more volatile form suitable for GC analysis. Once separated by the GC column, the compound would enter the mass spectrometer for ionization and detection, providing both retention time data and a mass spectrum for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile and thermally labile compounds like this compound. The compound can be separated from a mixture using a liquid chromatograph and then introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be employed to generate ions from the analyte in the liquid phase, allowing for its detection and characterization by the mass spectrometer.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Intermolecular Interaction Probing

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the phosphate (B84403) group (P=O and P-O stretches), hydroxyl groups (-OH), and C-H bonds of the alkyl chains. The presence and position of these bands would confirm the presence of the key functional groups.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be used to study intermolecular interactions and the conformational order of the alkyl chains in different physical states.

Below is a table summarizing the expected vibrational modes for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (alcohol) | Stretching | 3500-3200 (broad) | 3500-3200 (weak) |

| C-H (alkyl) | Stretching | 2960-2850 | 2960-2850 (strong) |

| P=O (phosphate) | Stretching | 1300-1200 | 1300-1200 (weak) |

| P-O (phosphate) | Stretching | 1090-1030 | 1090-1030 |

| C-N (amine) | Stretching | 1250-1020 | 1250-1020 |

| C-O (alcohol) | Stretching | 1260-1050 | 1260-1050 |

Chromatographic Techniques for Separation and Analysis of Related Chemical Species

Various chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures or for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) would be a primary tool, likely utilizing a reversed-phase column where the non-polar alkyl chains would interact with the stationary phase. A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed to separate the target compound from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC) could be used for rapid qualitative analysis and for monitoring the progress of a reaction. The choice of the mobile and stationary phases would be critical to achieve effective separation of the components.

Application of Thermal Analysis Techniques in Elucidating Compound Stability

Thermal analysis techniques are crucial for determining the stability of a compound at different temperatures. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs. This provides a quantitative measure of its thermal stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can be used to determine melting points, glass transition temperatures, and to study phase transitions, providing further insight into the thermal properties and stability of this compound.

Theoretical and Computational Investigations of Lauryldiethanolamine Octylphosphate

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Given its long alkyl chains, Lauryldiethanolamine octylphosphate is a flexible molecule with many possible conformations. MD simulations can be used to explore this conformational space and identify the most probable structures in different environments, such as in a vacuum, in water, or at an oil-water interface. rsc.orgfrontiersin.orgrsc.org This is particularly relevant for understanding its properties as a surfactant. MD simulations of similar surfactant molecules have been used to study their aggregation into micelles and their behavior at interfaces. rsc.orgpku.edu.cn

MD simulations can also provide insights into the intermolecular interactions between this compound molecules and with other molecules in the system. For example, simulations could model the interactions with water molecules to understand its solubility and hydration, or with metal surfaces to investigate its potential as a corrosion inhibitor. The simulations can quantify the strength of these interactions and identify the key functional groups involved.

Typical Parameters for an MD Simulation of this compound:

| Parameter | Example Value/Setting | Purpose |

| Force Field | CHARMM, AMBER, OPLS | Describes the potential energy of the system. |

| System Size | ~5000-10000 atoms | To simulate a representative portion of the system. |

| Simulation Time | 100-500 ns | To allow for sufficient sampling of molecular motions. |

| Temperature | 298 K (or other relevant T) | To simulate conditions of interest. |

| Pressure | 1 atm (or other relevant P) | To simulate conditions of interest. |

Note: This table provides an example of typical parameters for an MD simulation. The specific choices would depend on the research question.

Computational Studies on Phosphoester Hydrolysis Mechanisms

The phosphate (B84403) ester group in this compound is susceptible to hydrolysis, which is the cleavage of the phosphoester bond by water. Computational studies are instrumental in elucidating the mechanisms of such reactions. The hydrolysis of phosphoesters can proceed through different pathways, and computational methods can help determine the most likely mechanism and the associated energy barriers. acs.orgfrontiersin.orgresearchgate.net

Theoretical studies on the hydrolysis of phosphate monoesters have shown that the reaction can proceed through either an associative or a dissociative mechanism. acs.org In an associative mechanism, the nucleophile (a water molecule or hydroxide (B78521) ion) attacks the phosphorus atom, forming a pentacoordinate intermediate or transition state. In a dissociative mechanism, the leaving group departs first, forming a metaphosphate intermediate. Computational methods like DFT can be used to calculate the energies of these intermediates and transition states, thereby determining the preferred reaction pathway. acs.orgresearchgate.net

For this compound, computational studies could investigate how the lauryldiethanolamine part of the molecule influences the hydrolysis of the octylphosphate ester. The presence of the amine and hydroxyl groups could potentially catalyze the hydrolysis reaction through intramolecular interactions. QM/MM (Quantum Mechanics/Molecular Mechanics) methods could be particularly useful here, where the reacting part of the molecule is treated with a high level of quantum mechanics, and the rest of the molecule and the solvent are treated with a more computationally efficient molecular mechanics force field. frontiersin.org

Predictive Modeling of Synthetic Outcomes and Reaction Energetics

Computational chemistry can also be a valuable tool in predicting the outcomes of chemical reactions and their energetics, which is highly relevant for the synthesis of this compound. The formation of this compound likely involves an esterification reaction between octylphosphoric acid and lauryldiethanolamine.

Predictive models, often based on DFT calculations or machine learning algorithms trained on large datasets of reactions, can be used to estimate the reaction energies, activation barriers, and equilibrium constants for the synthesis. mdpi.comacs.orgrsc.org This information can help in optimizing the reaction conditions, such as temperature, pressure, and catalyst choice, to maximize the yield of the desired product. acs.orgresearchgate.net

For the synthesis of this compound, computational models could be used to:

Predict the thermodynamics of the esterification reaction.

Investigate the role of different catalysts in lowering the activation energy.

Model the potential for side reactions and by-product formation.

Screen different solvents to find the optimal medium for the reaction. acs.org

By providing a detailed understanding of the reaction at a molecular level, predictive modeling can guide the experimental design of more efficient and sustainable synthetic routes.

Lauryldiethanolamine Octylphosphate in Materials Science Research

Chemical Function as an Additive in Advanced Material Formulations

The utility of lauryldiethanolamine octylphosphate as an additive stems from its amphiphilic nature, allowing it to interact with both polar and non-polar components within a material matrix. This characteristic is particularly valuable in creating stable and high-performance formulations.

Modern lubricants are complex formulations of base oils and additives designed to reduce friction and wear, improve heat transfer, and control the formation of deposits. researchgate.net Additives can constitute up to 30% of a finished lubricant and are crucial for enhancing its performance and imparting new properties. valvolineglobal.com

This compound belongs to a class of additives known as friction modifiers and anti-wear agents. mdpi.com Its molecular structure, featuring a polar head group (diethanolamine phosphate) and a long non-polar tail (lauryl and octyl chains), allows it to form a protective film on metal surfaces. researchgate.net This film reduces direct metal-to-metal contact, thereby minimizing friction and wear, especially under boundary lubrication conditions. Research in this area focuses on understanding the mechanism of film formation and its thermal and chemical stability under various operating conditions. The development of such additives is driven by the need for lubricants that can perform under increasingly severe conditions and meet new legislative requirements regarding fuel composition and environmental impact. psgraw.com

Key Research Findings in Lubricant Additive Performance:

| Additive Type | Function | Mechanism of Action | Impact on Lubricant Performance |

| Friction Modifiers | Reduce friction | Form a low-shear-strength film on surfaces | Improved fuel economy |

| Anti-wear Agents | Prevent surface wear | Create a protective layer under heat and pressure | Extended component life |

| Antioxidants | Inhibit oil degradation | Scavenge free radicals | Increased lubricant service interval |

| Detergents/Dispersants | Keep surfaces clean | Suspend contaminants in the oil | Prevention of sludge and deposits |

In the realm of polymer science, this compound serves as a versatile additive. Its surfactant properties make it an effective dispersing agent for fillers and nanoparticles within a polymer matrix. evitachem.com This is crucial for the development of nanocomposites, where a uniform dispersion of the nanoscale filler is essential to achieve desired mechanical, thermal, and barrier properties. researchgate.net

One study investigated the use of N-Lauryldiethanolamine as a modifying agent for montmorillonite (B579905) clay in poly(butylene succinate-co-lactate) (PBSL) nanocomposites. evitachem.com The treatment aimed to improve the dispersion of the clay within the polymer, highlighting its role in enhancing the compatibility between organic and inorganic phases. evitachem.com The incorporation of such additives can significantly influence the final properties of the polymer nanocomposite. evitachem.comresearchgate.net The development of polymer nanocomposites is a rapidly growing field, with applications ranging from packaging to automotive components. researchgate.net

Surface Chemistry and Interfacial Phenomena Studies

The behavior of this compound at interfaces is central to its functionality in various applications. Its ability to reduce surface tension and form organized structures in solution is a key area of research.

As an amphiphilic molecule, this compound exhibits surfactant behavior, reducing the surface tension of liquids. evitachem.com Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into organized structures like micelles, vesicles, or lamellae. pku.edu.cn The introduction of additives can significantly promote this self-assembly process. pku.edu.cn

Research in this area focuses on characterizing the self-assembly behavior of such surfactants in aqueous solutions. pku.edu.cn Techniques like dynamic light scattering are used to determine critical parameters such as the CMC and the influence of temperature and other additives on the size and structure of the self-assembled aggregates. rug.nl The formation of these nanostructures is driven by a combination of hydrophobic effects, electrostatic interactions, and other intermolecular forces. pku.edu.cn This understanding is crucial for applications in emulsification, foaming, and the creation of structured fluids. evitachem.com

Comparison of Self-Assembly Structures:

| Structure | Description | Driving Forces |

| Micelles | Spherical aggregates with hydrophobic tails inward and hydrophilic heads outward | Hydrophobic effect |

| Vesicles | Bilayered spherical structures enclosing a solvent core | Hydrophobic effect, molecular packing |

| Lamellae | Flat bilayer sheets | Hydrophobic effect, molecular packing |

| Ultralong Fibers | One-dimensional aggregates formed from the fusion of other structures | Hydrophobic effect, electrostatic attractions, π–π interactions pku.edu.cn |

The adsorption of this compound onto solid surfaces is fundamental to its role as a lubricant additive and a polymer modifier. The process is governed by interactions between the surfactant molecule, the surface, and the surrounding liquid environment. bham.ac.uk The polar diethanolamine (B148213) phosphate (B84403) head group can interact strongly with metal surfaces through chemisorption or physisorption, while the non-polar alkyl chains extend into the bulk lubricant or polymer. researchgate.netfrontiersin.org

Studies on the adsorption of similar phosphate-containing compounds on various surfaces reveal that the process is highly dependent on factors like pH and temperature. frontiersin.org For instance, the adsorption of phosphate onto lanthanum carbonate was found to be most effective at a specific pH and increased with temperature. frontiersin.org The mechanism can involve a combination of physical and chemical adsorption, sometimes leading to surface precipitation. frontiersin.org Understanding these adsorption mechanisms is critical for designing materials with tailored surface properties, such as improved lubricity, corrosion resistance, or biocompatibility. bham.ac.uk

Influence on Rheological Properties of Chemical Systems through Molecular Interactions

The presence of this compound can significantly alter the flow behavior, or rheology, of liquid systems. This is a direct consequence of the molecular interactions between the additive and the components of the formulation. The study of rheology is essential for understanding how materials behave during processing and in their final application. bibliotekanauki.pl

In solutions, the self-assembly of surfactants into structures like wormlike micelles can lead to a dramatic increase in viscosity and the development of viscoelastic properties. mdpi.com This is due to the formation of an entangled network of micelles. The addition of salts or other molecules can influence these interactions and, consequently, the rheological properties. mdpi.com For example, the addition of ethanol (B145695) to solutions of cellulose (B213188) derivatives has been shown to significantly increase viscosity. mdpi.com Similarly, the introduction of nanoparticles into a fluid can alter its viscosity depending on the particle type and shear rate. bibliotekanauki.pl The ability of this compound to form complex structures in solution and interact with other components allows it to be used as a rheology modifier in a variety of chemical systems, from lubricants to personal care products.

Mechanistic Studies of Lauryldiethanolamine Octylphosphate Chemical Behavior

Hydrolytic Stability and Degradation Pathways in Controlled Chemical Environments

The hydrolytic stability of Lauryldiethanolamine octylphosphate is a critical factor in its application, as its degradation is primarily dictated by the cleavage of its phosphate (B84403) ester bond. The process of hydrolysis involves a nucleophilic attack on the phosphorus atom of the phosphoryl group (P=O). mdpi.com In controlled environments, the degradation of this compound can proceed through several pathways, influenced by factors such as pH and temperature.

The primary pathway for hydrolysis involves the cleavage of the P-O-C (ester) bond. mdpi.com This reaction is characteristic of organophosphate esters. The rate and mechanism of this cleavage can be influenced by the pH of the medium. Under acidic conditions, the hydrolysis may be catalyzed by H+, while under basic conditions, the hydroxide (B78521) ion (OH-) acts as the nucleophile. Studies on analogous phosphorylethanolamine diesters have shown that the amine functionality can play a significant role in the hydrolysis process. The amine group can act as an intramolecular nucleophile, attacking the phosphorus center and leading to a significant rate enhancement of hydrolysis, on the order of 10⁶ to 10⁷ fold. rsc.org This intramolecular participation suggests a concerted mechanism where the amine assists in the displacement of the leaving group. rsc.org

The degradation of this compound results in the formation of several smaller molecules. The specific products depend on which bonds are cleaved during the reaction.

Table 1: Potential Hydrolytic Degradation Products of this compound

| Precursor Compound | Potential Degradation Products | Bond Cleaved |

|---|---|---|

| This compound | Octyl phosphate and Lauryldiethanolamine | P-O (ester bond) |

| This compound | Phosphoric acid, 1-Octanol (B28484), and Lauryldiethanolamine | P-O and O-C |

This table is illustrative of potential degradation pathways based on general chemical principles of similar compounds.

Interaction Mechanisms with Metal Surfaces and Ionic Species

This compound exhibits a strong affinity for metal surfaces and can interact robustly with dissolved metal ions. This behavior is central to its application as a corrosion inhibitor and lubricant additive. The interaction is a dual-mechanism process involving both the phosphate and amine components of the molecule.

The organophosphate portion of the molecule readily forms stable complexes with metal ions. agronomyjournals.comfrontiersin.org The phosphoryl oxygen (P=O) is a primary site for ligation, acting as a Lewis base that donates electrons to Lewis acid sites on metal surfaces or to dissolved metal cations. frontiersin.orgrsc.org This interaction can lead to the formation of a protective, passivating film on the metal surface, which acts as a barrier to corrosive agents. researchgate.net This complexation is a form of chelation, which can effectively sequester metal ions from a solution, a property that is significant in various industrial water treatment and metal recovery processes. frontiersin.orgmdpi.com

Simultaneously, the tertiary amine group (lauryldiethanolamine moiety) contributes to the interaction through adsorption. The nitrogen atom in the amine group has a lone pair of electrons, which can coordinate with the metal surface. researchgate.netnih.gov This adsorption helps to anchor the molecule to the surface, forming a dense, hydrophobic layer. researchgate.netsamipubco.com This film displaces water and other corrosive species from the metal surface, thereby inhibiting the electrochemical processes that lead to corrosion. samipubco.com The long alkyl chain (lauryl group) enhances this protective barrier by creating a non-polar, water-repellent layer.

Table 2: Mechanisms of Interaction with Metal Surfaces and Ions

| Interacting Moiety | Type of Interaction | Mechanism | Consequence |

|---|---|---|---|

| Phosphate Group | Chelation / Complexation | The phosphoryl oxygen (P=O) acts as a ligand, forming coordinate bonds with metal ions or surface metal atoms. frontiersin.orgrsc.orgmdpi.com | Formation of a stable, passivating film; sequestration of metal ions. agronomyjournals.com |

| Amine Group | Adsorption | The lone pair of electrons on the tertiary nitrogen atom interacts with the metal surface. researchgate.netnih.gov | Anchors the molecule to the surface, contributing to a protective film. researchgate.net |

Role of Amine and Phosphate Moieties in Determining Chemical Reactivity

The tertiary amine group, derived from lauryldiethanolamine, primarily functions as a base and a nucleophile. Its reactivity is centered on the lone pair of electrons on the nitrogen atom. researchgate.net This allows it to be protonated in acidic environments and to adsorb onto metal surfaces, which is a key aspect of its role in corrosion inhibition. researchgate.netnih.gov Quantum chemical studies on aliphatic amines have indicated that tertiary amines often exhibit high corrosion inhibition efficiency due to their ability to form coordination bonds with metal surfaces. nih.govnih.gov Furthermore, as noted in section 6.1, the amine can act as an intramolecular catalyst, participating in the hydrolysis of the adjacent phosphate ester group, demonstrating a synergistic reactivity between the two parts of the molecule. rsc.org

Table 3: Comparative Roles of Amine and Phosphate Moieties

| Feature | Amine Moiety (Lauryldiethanolamine) | Phosphate Moiety (Octylphosphate) |

|---|---|---|

| Primary Function | Surface Adsorption, Base | Metal Chelation, Hydrolysis Site |

| Key Atom | Nitrogen (N) | Phosphorus (P), Oxygen (O) |

| Nature of Interaction | Coordination bond via lone pair electrons researchgate.netnih.gov | Ligand formation via phosphoryl oxygen frontiersin.orgrsc.org |

| Role in Corrosion Inhibition | Forms a protective film through adsorption, displacing water. researchgate.netsamipubco.com | Forms a passivating complex with the metal surface. agronomyjournals.com |

| Reactivity in Hydrolysis | Can act as an intramolecular nucleophilic catalyst. rsc.org | The primary site of nucleophilic attack and bond cleavage. mdpi.com |

Derivatives and Analogues of Lauryldiethanolamine Octylphosphate in Chemical Research

Synthesis and Comprehensive Characterization of Related Amine-Phosphate Salts

The synthesis of amine-phosphate salts, such as lauryldiethanolamine octylphosphate, is typically achieved through the direct reaction of an amine with a phosphorus-containing acid or its ester. This process can be viewed as an acid-base neutralization or a condensation reaction. One common method involves reacting an amine, often an alkanolamine or a polyoxyalkylene amine, with a source of the phosphate (B84403) group, such as concentrated phosphoric acid or an alkyl phosphate ester. google.comgoogle.com For instance, phosphate salts of amine-based polyols are prepared by reacting the precursor amine with phosphoric acid, often with heating under agitation to ensure the completion of the reaction and removal of water. google.com

The general synthesis for this class of compounds can be represented by the reaction between an amine and a phosphoric acid derivative:

R¹R²R³N + (R⁴O)₂P(O)OH → [R¹R²R³NH]⁺[ (R⁴O)₂P(O)O]⁻

Where R¹, R², and R³ can be a combination of alkyl, aryl, or hydroxyalkyl groups, and R⁴ is typically an alkyl or aryl group.

The synthesis of related phosphoramidates, which also feature a P-N bond, can be achieved through various routes, such as the reaction of amines with dialkyl H-phosphonates, phosphites in the presence of an oxidizing agent like iodine, or with phosphorochloridates. nih.gov Layered metal phosphates can also be modified by intercalating amines, such as n-propylamine, into their structure, demonstrating the versatility of amine-phosphate interactions. core.ac.uk

Comprehensive characterization is essential to confirm the structure and purity of the newly synthesized salts. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly crucial for organophosphorus compounds, as the chemical shift provides direct information about the phosphorus environment. nih.gov ¹H and ¹³C NMR are used to confirm the structure of the organic amine portion of the salt.

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. The presence of P-O, P=O, and N-H stretches, as well as the characteristic bands of the alkyl chains, can be confirmed. scirp.org

Elemental Analysis: Provides the empirical formula of the compound by determining the percentage composition of elements like carbon, hydrogen, nitrogen, and phosphorus, which is then compared against the theoretical values. scirp.org

Thermogravimetric Analysis (TGA): This method is used to study the thermal stability of the salt and to characterize its decomposition profile. scirp.org

X-ray Diffraction (XRD): For crystalline materials, XRD is used to determine the crystal structure and, in the case of layered compounds, the interlayer spacing. scirp.org

Table 1: Synthesis and Characterization Methods for Amine-Phosphate Salts

| Synthesis Method | Reactants | Key Conditions | Characterization Techniques | Reference |

|---|---|---|---|---|

| Acid-Base Reaction | Polyoxyalkylene Amines + Phosphoric Acid | Heating (~120°F) with agitation | Chemical Analysis (Acid Number, Water Content) | google.com |

| Intercalation | α-Titanium Phosphate + n-Propylamine | Saturated amine vapor at room temperature | XRD, IR Spectroscopy, TGA, Elemental Analysis | core.ac.uk |

| Iodine-Mediated Reaction | Trialkyl Phosphite + Amines + I₂ | Column chromatography for purification | ³¹P NMR Spectroscopy | nih.gov |

Structure-Reactivity Relationship Studies of Modified Analogues

Understanding the relationship between the molecular structure of amine-phosphate derivatives and their chemical reactivity is fundamental to designing compounds with specific properties. Research in this area often involves synthesizing a series of analogues where specific parts of the molecule are systematically altered, followed by kinetic or mechanistic studies. up.ac.za

Key structural modifications that influence reactivity include:

Substituents on the Nitrogen Atom: The nature of the groups attached to the amine nitrogen (e.g., N-alkyl vs. N-aryl) can significantly affect the nucleophilicity of the nitrogen and the stability of the resulting salt or intermediate. Studies on the solvolysis of phosphoramidates have shown that N,N'-dialkyl substituted compounds react differently and often slower than their N,N'-diaryl counterparts. up.ac.za This is attributed to the different electronic effects (inductive vs. resonance) of the substituents on the nitrogen atom. msu.edu

Substituents on the Phosphorus Atom: The groups attached to the phosphorus atom (e.g., alkoxy, aryloxy, or amino groups) dictate the electrophilicity of the phosphorus center and the stability of the P-N bond. For example, the presence of electron-withdrawing groups on the phosphorus can make it more susceptible to nucleophilic attack. up.ac.za

Structure-reactivity studies have demonstrated that these modifications can direct reaction pathways. For instance, in the base-catalyzed cyclization of certain phosphorotriamidates, N-alkyl derivatives yielded N-phosphorylated aziridines exclusively, whereas N-aryl derivatives could produce both aziridine (B145994) and 1,3,2-diazaphospholidine products. up.ac.za Similarly, in the study of phosphonium (B103445) salts, structural modifications to the phosphonium moiety were shown to facilitate reactions with weakly activated aromatic systems, highlighting a clear structure-reactivity correlation. mdpi-res.com

Table 2: Impact of Structural Modification on Reactivity of Organophosphorus-Amine Analogues

| Structural Modification | System Studied | Observed Effect on Reactivity | Potential Reason | Reference |

|---|---|---|---|---|

| N-Alkyl vs. N-Aryl Substituents | Bicyclic Phosphoramidates | N,N'-dialkyl compounds rearranged much slower than N,N'-diaryl analogues during solvolysis. | Electronic differences between alkyl (electron-donating) and aryl (electron-withdrawing/resonating) groups affecting transition state stability. | up.ac.za |

| N-Alkyl vs. N-Aryl Substituents | (RNH)₂P(O)NHCH₂CH₂Cl | N-Alkyl derivatives gave exclusive aziridine product; N-Aryl derivatives gave a mixture of products. | Altered nucleophilicity and reaction mechanism preference based on the electronic nature of the N-substituent. | up.ac.za |

Exploration of Novel Organophosphorus and Aminodiol Derivatives

The fundamental structures of aminodiols and organophosphorus compounds serve as versatile building blocks for the creation of novel derivatives with unique properties and potential applications in areas like catalysis and materials science. Research efforts are directed towards synthesizing new molecules that are not simple salts but rather more complex covalent structures.

One area of exploration is the synthesis of novel phosphoramidates and related P-N compounds. nih.gov By reacting various amines and amides with different phosphorus precursors, a wide library of derivatives can be generated. For example, an oxidative cross-coupling reaction between a dialkyl H-phosphonate and an amide, catalyzed by a copper(II) complex, can yield N-acylphosphoramidates. nih.gov

Another significant research avenue is the use of aminodiols as chiral backbones for the synthesis of new ligands for asymmetric catalysis. Chiral aminodiols, derived from natural sources like α-pinene, have been used to create novel diol and triol derivatives. researchgate.net These aminodiol platforms can then be reacted with phosphorus compounds to generate ligands such as phosphorous triamides (PTAs). A modular synthetic approach allows for the preparation of a set of new P-chiral PTAs based on an (S)-N-(pyrrolidin-2-ylmethyl)aniline backbone. The chirality at the phosphorus center can be controlled by the synthetic route, leading to ligands that have shown promise in asymmetric catalysis, such as the nickel-catalyzed hydrovinylation of styrene. researchgate.net

The exploration of these derivatives involves not just their synthesis but also a thorough investigation of their structural and electronic properties to understand how they might function in targeted applications.

Table 3: Examples of Novel Organophosphorus and Aminodiol Derivatives

| Derivative Class | Precursors | Synthetic Method | Potential Application | Reference |

|---|---|---|---|---|

| N-Acylphosphoramidates | Dialkyl H-phosphonate, Amide | Cu(II)-catalyzed oxidative cross-coupling | Building blocks for complex molecules | nih.gov |

| Chiral Aminodiol Derivatives | Sabinol | Multi-step organic synthesis | Chiral auxiliaries and ligands | researchgate.net |

| Chiral Phosphorous Triamides (PTAs) | (S)-N-(pyrrolidin-2-ylmethyl)aniline, Phosphorus reagents | Modular synthesis with control of P-chirality | Asymmetric catalysis | researchgate.net |

Environmental Transformation and Fate Research of Lauryldiethanolamine Octylphosphate Excluding Ecotoxicology

Chemical Degradation Pathways in Simulated Natural Systems

The chemical structure of Lauryldiethanolamine Octylphosphate contains functional groups susceptible to abiotic degradation processes, primarily hydrolysis and photodegradation.

Hydrolysis: The most significant chemical degradation pathway for the octylphosphate moiety is expected to be the hydrolysis of the phosphate (B84403) ester bond. Organophosphate esters (OPEs) are known to undergo hydrolysis, where the ester linkage is cleaved, yielding an alcohol (octanol) and phosphoric acid or its corresponding salt. oup.com The rate of this reaction is influenced by pH and temperature. Generally, hydrolysis of OPEs can occur under both acidic and alkaline conditions, though rates may vary. biotechrep.ir For many OPEs, hydrolysis is a key transformation mechanism in aqueous environments and wet sediments. nih.gov

Photodegradation: Direct and indirect photolysis can also contribute to the degradation of this compound, particularly in sunlit surface waters. researchgate.net Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to bond cleavage. Indirect photolysis is mediated by photochemically produced reactive species in the water, such as hydroxyl radicals. tandfonline.com The aromatic ring is not present in this molecule, but the phosphate ester and amine functionalities may be susceptible to photodegradation. researchgate.netresearchgate.net For instance, studies on various OPEs have shown that photodegradation is an important transformation process, with half-lives in natural waters ranging from days to weeks depending on the specific compound and environmental conditions. researchgate.net

Research on Biodegradation Kinetics from a Chemical Perspective

The biodegradation of this compound is predicted to involve the microbial breakdown of both the alkylamine and organophosphate portions of the molecule.

Lauryldiethanolamine Moiety: The lauryldiethanolamine component features a long C12 alkyl chain (lauryl) and a tertiary amine with two hydroxyethyl (B10761427) groups. Long-chain alkylamines can be biodegradable. rsc.org Studies on similar compounds, such as alkylbis(2-hydroxyethyl)amine, indicate rapid biodegradation, often initiated by the oxidation of the long alkyl chain. rsc.org However, the resulting secondary amine byproducts may exhibit slower degradation. rsc.org Research on diethanolamine (B148213) (DEA) itself shows it is readily biodegradable in various tests, with degradation rates exceeding 90% in 28 days under aerobic conditions. santos.com The presence of the long alkyl chain is a key factor; for example, laurylsulfate-diethanolamine has been shown to be degradable by acclimated sewage microorganisms. tdl.org

Octylphosphate Moiety: The organophosphate ester component is also susceptible to microbial degradation. Numerous bacterial and fungal species have been identified that can cleave the P-O ester bonds through enzymes like phosphotriesterases or organophosphate hydrolases. oup.combiotechrep.ir This enzymatic hydrolysis is considered the most significant initial step in the detoxification and mineralization of OPEs. oup.com The biodegradation of OPEs in environments like coastal sediments has been observed to be significantly enhanced by microbial activity, with biotic half-lives being notably shorter than abiotic ones. nih.govresearchgate.net

Below is a table of representative biodegradation half-lives for various organophosphate esters in coastal sediments, illustrating the role of microbial activity.

| Compound | Log K_ow | Half-life (Abiotic) (days) | Half-life (Biotic) (days) |

| Triisobutyl phosphate (TiBP) | 2.85 | 40.5 | 16.8 |

| Tri-n-butyl phosphate (TnBP) | 4.00 | 46.5 | 21.3 |

| Tris(2-chloroethyl) phosphate (TCEP) | 1.44 | 77.0 | 46.8 |

| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 2.59 | 59.8 | 39.9 |

| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 3.80 | 23.3 | 17.5 |

| Data sourced from studies on OPE degradation in coastal sediments. nih.gov The data is interactive and can be sorted by column. |

Sorption and Mobility Studies in Diverse Environmental Compartments

The mobility of this compound in the environment is governed by its sorption behavior to soil, sediment, and sludge. This behavior is primarily dictated by the physicochemical properties of the molecule, particularly its hydrophobicity and potential for ionic interactions.

The structure combines a highly hydrophobic long alkyl (lauryl) chain with a potentially polar/ionic diethanolamine phosphate head. The lauryl chain (C12) will strongly favor partitioning into organic phases. This high hydrophobicity suggests that the compound will have a strong affinity for soil organic carbon (OC) and sediment. nih.gov

Studies on a range of OPEs have demonstrated a clear relationship between their hydrophobicity (indicated by the octanol-water partition coefficient, K_ow_) and their sorption to soil. nih.govmdpi.com OPEs with higher log K_ow_ values exhibit stronger sorption and are consequently less mobile. nih.gov Given the long lauryl and octyl chains, this compound is expected to have a high K_ow_ value, leading to high sorption coefficients (K_d_ or K_oc_) in soil and sediment. This strong sorption would significantly limit its mobility, reducing the likelihood of leaching into groundwater. acs.orgcarnegiescience.edu Instead, the compound is expected to accumulate in solids-rich compartments like soil, sewage sludge, and river/lake sediments. mdpi.com

While diethanolamine itself has a low potential to adsorb to soil due to its high water solubility, the presence of the long alkyl chains in this compound would dominate its partitioning behavior, making it significantly less mobile. santos.com

The following table presents sorption data for several OPEs in soils with varying organic carbon content, illustrating the influence of chemical properties on environmental partitioning.

| Compound | Log K_ow | Soil Type | Organic Carbon (%) | Sorption Coefficient (K_d_ L/kg) |

| Tris(2-chloroethyl) phosphate (TCEP) | 1.44 | Sandy Loam | 1.5 | 1.8 |

| Tris(2-butoxyethyl) phosphate (TBEP) | 3.65 | Sandy Loam | 1.5 | 25.1 |

| Tri-n-butyl phosphate (TBP) | 4.00 | Sandy Loam | 1.5 | 49.0 |

| Tris(phenyl) phosphate (TPhP) | 4.77 | Sandy Loam | 1.5 | 100% Sorption |

| 2-ethylhexyl diphenyl phosphate (EHDPP) | 5.78 | Sandy Loam | 1.5 | 100% Sorption |

| Data adapted from sorption studies of various organophosphate esters. nih.gov The data is interactive and can be sorted by column. |

Future Directions and Emerging Research Paradigms for Lauryldiethanolamine Octylphosphate

Integration of Advanced Analytical Techniques for In-situ and Operando Studies

Future research will increasingly rely on advanced analytical techniques to gain a deeper understanding of the dynamic behavior of Lauryldiethanolamine octylphosphate under real-world conditions. The use of in-situ and operando spectroscopy will be crucial for observing the molecular interactions and structural changes of the compound as they happen. chimia.ch

Operando spectroscopy, for instance, allows for the real-time analysis of materials during a chemical reaction or physical process. chimia.ch Techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used to study the hydrogen bonding interactions of the hydroxyl groups in this compound. biosynth.comchemicalbook.com This can provide insights into its function as a surfactant and its interactions with other components in a formulation. By applying operando methods, researchers can monitor changes in the catalyst and intermediates during the synthesis of the compound, leading to a more refined and efficient production process. researchgate.netacs.org

The table below outlines key advanced analytical techniques and their potential applications in the study of this compound.

| Analytical Technique | Application to this compound | Potential Insights |

| Operando FTIR Spectroscopy | Monitoring of synthesis reaction; studying interfacial behavior. | Real-time tracking of reaction kinetics and intermediates; understanding adsorption and film formation mechanisms. |

| In-situ Nuclear Magnetic Resonance (NMR) | Investigating molecular dynamics in solution and at interfaces. | Characterizing self-assembly, micelle formation, and interactions with other molecules in a formulation. researchgate.net |

| Small-Angle X-ray Scattering (SAXS) | Analyzing the structure and morphology of micelles and other aggregates. | Determining the size, shape, and arrangement of molecular assemblies in various environments. |

| Atomic Force Microscopy (AFM) | Visualizing the adsorption and film formation on surfaces at the nanoscale. | Understanding the protective layer formation and its physical properties. |

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The following table details potential AI and ML applications in the research of this compound.

| AI/ML Application | Description | Expected Outcome |

| Property Prediction | Using ML algorithms to predict physicochemical properties like CMC, surface tension, and solubility. researchgate.net | Faster screening of potential formulations and reduced experimental costs. |

| Formulation Optimization | AI-driven design of experiments (DoE) to optimize the concentration of this compound in complex mixtures. juniperpublishers.com | More efficient and robust product formulations with enhanced performance. |

| Inverse Design | Generating novel surfactant structures with desired properties based on performance targets. | Discovery of new, more effective analogues of this compound. |

| Synthesis Pathway Prediction | AI tools to identify more efficient and sustainable synthesis routes for the compound. mdpi.com | Greener and more economical manufacturing processes. |

Development of Sustainable Synthesis Routes and Adherence to Circular Economy Principles

A major future focus will be on developing more sustainable synthesis pathways for this compound and integrating its lifecycle into a circular economy framework. This involves utilizing renewable feedstocks, minimizing waste, and designing the molecule for biodegradability or recyclability. acs.org

The principles of green chemistry will guide the development of new synthesis methods, aiming to reduce the use of hazardous substances and improve atom economy. acs.org Research into using bio-based raw materials, such as those derived from biomass, to produce the lauryl and octyl components of the molecule is a promising avenue. google.com

Furthermore, the phosphorus component of the molecule presents an opportunity for circularity. Given that phosphorus is a finite resource, recovering and reusing it from waste streams is becoming increasingly important. phosphorusplatform.eumdpi.com Research is underway to recover phosphorus from sources like wastewater and sludge, which could potentially be used to synthesize phosphate-based compounds. frontiersin.orgphosphorusplatform.eu This aligns with the broader goal of creating a circular economy for phosphorus to ensure its long-term availability. phosphorusplatform.eu

| Sustainability Aspect | Approach for this compound | Goal |

| Renewable Feedstocks | Synthesis from biomass-derived fatty alcohols and acids. | Reduce reliance on fossil fuels and lower the carbon footprint of the compound. |

| Green Synthesis | Utilizing catalytic processes that minimize byproducts and energy consumption. | Develop an environmentally friendly and cost-effective manufacturing process. |

| Circular Economy of Phosphorus | Investigating the use of recovered phosphorus to produce the phosphate (B84403) component. | Contribute to the sustainable management of a critical element. mdpi.com |

| Biodegradability | Designing the molecular structure to be more susceptible to microbial degradation after its use phase. | Minimize the environmental persistence of the compound. |

Exploration of Novel Interdisciplinary Applications in Next-Generation Materials Science and Engineering

The unique properties of this compound make it a candidate for novel applications in advanced materials science and engineering. Its surfactant and anti-corrosion characteristics can be leveraged in the development of next-generation functional coatings and composites. dakenchem.comtechnicoat.cz

In the realm of functional coatings, this compound could be incorporated to impart properties such as corrosion resistance, lubrication, and improved adhesion. technicoat.cz For example, phosphate coatings are known to prevent rust and improve the bonding of paint to metal surfaces. technicoat.cz The self-assembly properties of this compound could be exploited to create highly ordered, thin films with tailored functionalities.

Furthermore, in the field of materials engineering, it could be used as a dispersing agent or surface modifier in the creation of advanced composites. Its ability to interact with both organic and inorganic components could lead to improved material properties and performance. The exploration of these interdisciplinary applications will open up new markets and opportunities for this versatile compound.

| Application Area | Potential Role of this compound | Desired Outcome |

| Functional Coatings | As a corrosion inhibitor and adhesion promoter in protective coatings for metals. technicoat.cz | Enhanced durability and lifespan of coated materials. |

| Advanced Composites | As a dispersant for nanoparticles or a compatibilizer in polymer blends. | Improved mechanical and thermal properties of composite materials. |

| Smart Materials | As a component in stimuli-responsive materials that change properties in response to environmental triggers. | Development of materials with tunable and dynamic functionalities. |

| Biomedical Devices | As a surface modifier to improve the biocompatibility of medical implants. | Reduced adverse reactions and improved integration of medical devices. encyclopedia.pub |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.